9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one
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Overview
Description
9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one is a heterocyclic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one typically involves the condensation of 2-methylbenzylamine with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents depending on the desired reaction. Major products formed from these reactions include various substituted benzimidazole derivatives with potential biological activities .
Scientific Research Applications
9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis or interfere with protein-protein interactions, resulting in the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds to 9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one include other benzimidazole derivatives such as:
- 2-methylbenzimidazole
- 4-(1H-benzimidazol-2-yl)aniline
- N-(1H-benzimidazol-2-yl)carbonylhydrazine
These compounds share a similar benzimidazole core structure but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[(2-methylphenyl)methyl]-1H-imidazo[1,2-a]benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-6-2-3-7-13(12)10-19-14-8-4-5-9-15(14)20-11-16(21)18-17(19)20/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARDJDUNYUISOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N4C2=NC(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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